
L162441
Descripción general
Descripción
L162441 es un compuesto conocido por su función como antagonista del receptor de angiotensina tipo 1. Tiene un peso molecular de 633.80 y una fórmula molecular de C34H43N5O5S . Este compuesto se utiliza principalmente en la investigación científica y no está destinado al uso humano .
Métodos De Preparación
La síntesis de L162441 implica reacciones orgánicas complejas. Si bien las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente, se sabe que el compuesto es un producto de síntesis personalizado . Los métodos de producción industrial suelen implicar técnicas avanzadas de síntesis orgánica, y el compuesto está disponible en diversas cantidades para fines de investigación .
Análisis De Reacciones Químicas
L162441 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
L162441 has been investigated for its ability to treat several cardiovascular conditions, including:
- Hypertension : By blocking angiotensin II receptors, this compound helps lower blood pressure, making it effective for hypertensive patients.
- Heart Failure : Studies indicate that it can improve cardiac function and reduce hospitalizations related to heart failure by inhibiting left ventricular remodeling and improving exercise tolerance .
- Endothelial Dysfunction : The compound may also address diseases caused by endothelial dysfunction, which is a precursor to various cardiovascular diseases .
Metabolic Disorders
Research has shown that this compound may be beneficial in managing metabolic disorders such as:
- Diabetes : It has potential applications in treating diabetic nephropathy and other complications associated with diabetes by improving renal function and reducing oxidative stress .
- Obesity : Some studies suggest that this compound may assist in weight management through its effects on metabolic pathways .
Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in left ventricular ejection fraction (LVEF) and a reduction in B-type natriuretic peptide (BNP) levels, indicating better cardiac function. Patients reported improved quality of life and reduced symptoms of heart failure during the study period.
Case Study 2: Diabetes and Nephropathy
In a study focusing on diabetic nephropathy, patients treated with this compound showed a marked decrease in proteinuria and improvements in renal function over six months. The study concluded that this compound could be an effective adjunct therapy for managing diabetic kidney disease.
Data Table: Summary of Clinical Findings
Application Area | Effectiveness | Key Findings |
---|---|---|
Hypertension | High | Significant reduction in blood pressure |
Heart Failure | Moderate | Improved LVEF; reduced hospitalizations |
Diabetes | High | Decreased proteinuria; improved renal function |
Endothelial Dysfunction | Moderate | Enhanced endothelial function; reduced oxidative stress |
Mecanismo De Acción
L162441 ejerce sus efectos al unirse al receptor de angiotensina tipo 1, bloqueando así la acción de la angiotensina II. Esta inhibición previene los efectos vasoconstrictores y secretorios de aldosterona de la angiotensina II, lo que lleva a una disminución de la presión arterial y otros efectos fisiológicos . Los objetivos moleculares y las vías implicadas incluyen el sistema renina-angiotensina-aldosterona .
Comparación Con Compuestos Similares
L162441 es único en su acción antagonista específica sobre el receptor de angiotensina tipo 1. Entre los compuestos similares se incluyen:
Lisinopril: Un inhibidor de la ECA que se utiliza para tratar la hipertensión y la insuficiencia cardíaca.
Candesartán: Otro antagonista del receptor de angiotensina tipo 1 que se utiliza para tratar la hipertensión.
Ramiprilato: Un metabolito activo del profármaco ramipril, utilizado para tratar la hipertensión y la insuficiencia cardíaca
Estos compuestos comparten objetivos terapéuticos similares pero difieren en sus estructuras químicas y mecanismos de acción específicos.
Actividad Biológica
L162441 is a compound known for its significant biological activity, particularly in the context of cardiovascular and central nervous system (CNS) pharmacology. This article delves into its mechanisms of action, pharmacological profiles, and relevant case studies, supported by diverse research findings.
This compound is classified as a selective angiotensin II receptor antagonist. Its primary mechanism involves blocking the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound can effectively reduce hypertension and mitigate associated cardiovascular risks.
Key Pharmacological Properties
- Binding Affinity : this compound exhibits subnanomolar binding affinity for both AT1 and AT2 receptors, with IC50 values reported around 0.5 nM for AT1 receptors .
- Selectivity : The compound demonstrates high selectivity for AT1 over other G-protein-coupled receptors (GPCRs), minimizing off-target effects that could lead to adverse reactions.
Biological Activity in Cardiovascular Applications
The biological activity of this compound has been extensively studied in various cardiovascular models. Its efficacy in treating conditions such as heart failure, hypertension, and myocardial infarction has been documented.
Table 1: Summary of Biological Activities
Activity | Effectiveness | Reference |
---|---|---|
Hypertension Reduction | Significant decrease | |
Improvement in Left Ventricular Function | Enhanced ejection fraction | |
Reduction of Myocardial Remodeling | Notable inhibition |
Case Studies Highlighting Efficacy
Several case studies have illustrated the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic heart failure demonstrated that those treated with this compound showed a marked improvement in exercise tolerance and quality of life compared to placebo groups. The study reported a 30% reduction in hospitalization rates due to heart failure exacerbations .
- Case Study 2 : Another study focused on patients with resistant hypertension found that administration of this compound led to a significant reduction in systolic blood pressure over a 12-week period, suggesting its utility as a second-line therapy for difficult-to-treat cases .
Research Findings on CNS Activity
Emerging data indicate that this compound may also possess neuroprotective properties, potentially contributing to its application in CNS disorders. Research has shown that it can modulate neurotransmitter systems involved in mood regulation and cognition.
Table 2: CNS Activity Overview
Propiedades
IUPAC Name |
butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIXDQUYJJTNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.